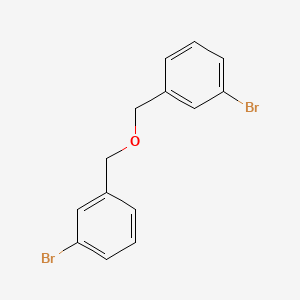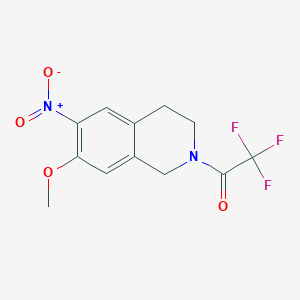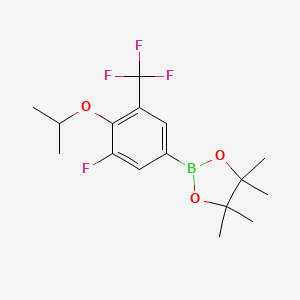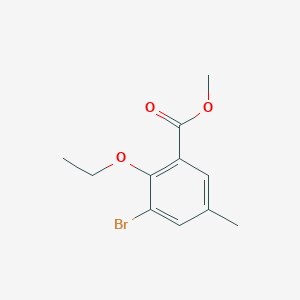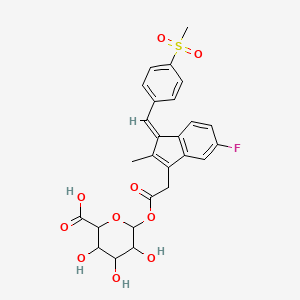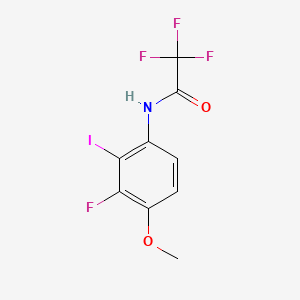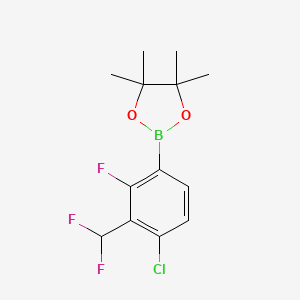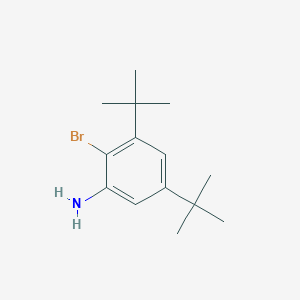
Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)- is a chemical compound with the molecular formula C14H22BrN It is a derivative of benzenamine, where the hydrogen atoms at positions 2, 3, and 5 on the benzene ring are substituted with a bromine atom and two tert-butyl groups, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)- typically involves the bromination of 3,5-bis(1,1-dimethylethyl)aniline. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)- may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzenamines.
Oxidation Reactions: Products include nitrobenzenes or nitrosobenzenes.
Reduction Reactions: Products include primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)- involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and tert-butyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may exert its effects through pathways involving electrophilic aromatic substitution or nucleophilic addition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenamine, 2-(1,1-dimethylethyl)-
- Benzenamine, 3,5-bis(1,1-dimethylethyl)-
- Benzenamine, 2-bromo-
Uniqueness
Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)- is unique due to the presence of both bromine and tert-butyl groups, which impart distinct chemical and physical properties. These substitutions enhance the compound’s stability and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
63316-20-1 |
|---|---|
Molekularformel |
C14H22BrN |
Molekulargewicht |
284.23 g/mol |
IUPAC-Name |
2-bromo-3,5-ditert-butylaniline |
InChI |
InChI=1S/C14H22BrN/c1-13(2,3)9-7-10(14(4,5)6)12(15)11(16)8-9/h7-8H,16H2,1-6H3 |
InChI-Schlüssel |
JIWDYSKDSLBUQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)N)Br)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[2-chloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14020495.png)
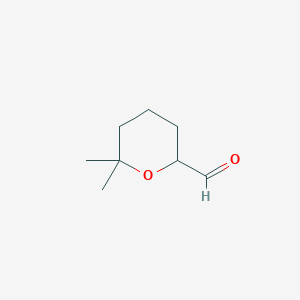
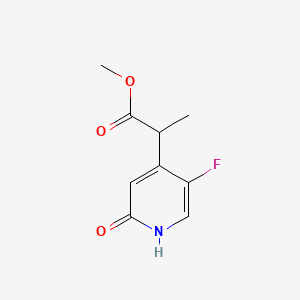
![7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B14020504.png)


